(4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride

Salt selection Pre-formulation Medicinal chemistry

Researchers requiring a dual-heterocyclic building block with a free piperidine NH for amide coupling often face supply of salts with incorrect stoichiometry or regioisomeric impurities. This monohydrochloride salt (CAS 1220034-97-8) provides precise stoichiometric control for multi-step synthesis. • Balanced LogP (2.337) reduces assay interference vs. dihydrochloride (LogP 3.139). • Free NH enables direct PROTAC linker conjugation without deprotection. • Consistent 4-piperidinyl regiochemistry ensures SAR reproducibility in sigma receptor studies.

Molecular Formula C17H26ClN3O
Molecular Weight 323.9 g/mol
CAS No. 1220034-97-8
Cat. No. B1372159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride
CAS1220034-97-8
Molecular FormulaC17H26ClN3O
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C17H25N3O.ClH/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15;/h1-5,16,18H,6-14H2;1H
InChIKeyXLVZTWDIRNDDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Comparator Landscape


(4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride is a synthetic, dual-heterocyclic small molecule comprising a benzyl-substituted piperazine ring linked via a central methanone bridge to an unsubstituted piperidine ring, isolated as the monohydrochloride salt (C17H26ClN3O, MW 323.87 g/mol) . It belongs to the broader piperidine-carbonyl-piperazine chemotype, a recognized privileged scaffold in medicinal chemistry due to the independent pharmacophoric utility of both heterocyclic moieties . The compound is structurally and functionally distinct from its closest in-class comparators—the free base (CAS 188527-10-8), the dihydrochloride salt (CAS 1185013-84-6), and the 3-piperidinyl regioisomer—each exhibiting different physicochemical, handling, and derivatization properties. It is primarily employed as a synthetic building block and pharmaceutical intermediate, with vendor documentation identifying its role in the synthesis of psychoactive and antipsychotic agents .

Salt Form: Monohydrochloride ensures precise stoichiometric control
Handle: Free piperidine NH enables direct amidation and sulfonylation
Use: Synthetic building block for antipsychotic agent research

Why Generic Substitution Fails


Interchanging this compound with its nearest available analogs—particularly the free base or the dihydrochloride salt—is scientifically unsound because the monohydrochloride salt stoichiometry directly governs critical procurement-relevant properties including solubility, hygroscopicity, and formulation compatibility . Furthermore, substitution with regioisomeric variants (e.g., the 3-piperidinyl analog) alters the spatial orientation of the free amine handle, which is essential for downstream amide coupling or PROTAC linker conjugation [1]. Compounds lacking the unsubstituted piperidine NH, such as N-benzyl or N-acyl capped derivatives, forfeit this functional handle entirely, rendering them unsuitable for applications requiring further derivatization . The quantitative evidence below substantiates that these chemical distinctions translate into measurable differences in lipophilicity, molecular weight, and application scope.

Salt mismatch
Free base or dihydrochloride alter solubility, hygroscopicity, and gravimetric dosing accuracy.
Regioisomer
3-piperidinyl isomer shifts spatial orientation of the free amine, critical for receptor interaction and linker geometry.
Capped amine
N-benzyl or N-acyl derivatives lack the free NH handle; direct conjugation to PROTAC linkers or labeling moieties is blocked.

Quantitative Evidence for Procurement Selection


Salt Stoichiometry and Molecular Weight Impact

The monohydrochloride (1 eq. HCl) exhibits a molecular weight of 323.87 g/mol, compared to 360.32 g/mol for the dihydrochloride (2 eq. HCl) . This 36.45 g/mol difference, corresponding to one additional HCl equivalent, has implications for gravimetric dosing accuracy in biological assays and the stoichiometry of downstream reactions where precise molar equivalents are critical.

MW & Counterion
Cross-study comparable
323.87 g/mol (1 eq HCl) vs 360.32 g/mol (2 eq HCl)
Lower counterion mass supports precise gravimetric stock preparation.
11.3% mass difference; stoichiometry influences free-base equivalent dosing.
Salt selection Pre-formulation Medicinal chemistry

Lipophilicity Differences Across Salt Forms

The monohydrochloride salt (CAS 1220034-97-8) exhibits a reported LogP of 2.337, placing its calculated lipophilicity between the free base (LogP range: 1.09–1.535) and the dihydrochloride (LogP 3.139) . This intermediate lipophilicity profile may influence differential membrane permeability and solubility characteristics relevant to in vitro assay design. Note: LogP values for salt forms are typically calculated for the neutral species and may reflect differing computational methodologies across sources; data should be treated as cross-study comparable with this caveat.

Calculated LogP
Cross-study comparable
2.337 (monohydrochloride)
Free base: 1.535; Dihydrochloride: 3.139
Intermediate LogP may support balanced solubility-permeability in assays.
Computed values; cross-methodology caution advised.
Lipophilicity Physicochemical profiling ADME prediction

Free Piperidine NH as a Derivatizable Handle

The target compound retains a free secondary amine (NH) on the piperidine ring, in contrast to N-substituted analogs such as (4-benzylpiperazin-1-yl)(1-benzyl-4-piperidinyl)methanone (CAS not specified; N-benzyl capped) or the pyridazinyl-substituted derivatives described in patent literature . This free NH serves as a nucleophilic anchor point for acylation, sulfonylation, or reductive amination reactions, enabling its use as a versatile intermediate for library synthesis and bifunctional molecule construction. The presence of this handle is documented in patent US20070054917, which describes piperidine carbonyl piperazine derivatives requiring the unsubstituted piperidine nitrogen for further functionalization [1].

Derivatizable Handle
Class-level inference
Free piperidine NH present
Enables direct conjugation without deprotection step.
Essential for PROTAC linker attachment and amide coupling.
Synthetic building block PROTAC design Functional handle

Regiochemical Specificity: 4-Piperidinyl vs. 3-Piperidinyl

The target compound features the piperidine carbonyl attached at the 4-position of the piperidine ring. The 3-piperidinyl regioisomer, (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride, differs in the attachment point of the methanone linker to the piperidine ring (3-position vs. 4-position) [1]. In the broader class of piperazine–piperidine sigma receptor ligands, the spatial orientation of the basic nitrogen relative to the hydrophobic benzyl group is a critical determinant of receptor subtype selectivity (σ1 vs. σ2) . While no direct head-to-head binding data exist for this specific pair, systematic SAR studies on structurally related aralkyl-piperazine/piperidine derivatives confirm that shifts in the nitrogen position within the piperidine ring alter both affinity magnitude and subtype preference by up to 10-fold .

4-Piperidinyl Regiochemistry
Class-level inference
Target: 4-piperidinyl; Isomer: 3-piperidinyl
Regiochemistry may alter sigma receptor subtype selectivity.
Class-level SAR: nitrogen shifts can change affinity up to 10-fold.
Regiochemistry Structure-activity relationship Receptor binding

Pharmaceutical Intermediate for Antipsychotic Synthesis

Vendor technical documentation explicitly identifies this compound as a crucial pharmaceutical intermediate utilized in the synthesis of various psychoactive drugs and antipsychotics . This application is further corroborated by patent literature describing piperidine carbonyl piperazine derivatives as pharmacologically active agents for neurological and psychiatric disorders [1]. In contrast, the structurally simpler 1-benzylpiperazine (BZP), which lacks the piperidine-carbonyl moiety, is classified primarily as a recreational stimulant with a distinct pharmacological profile (CNS stimulant with ~10% the potency of d-amphetamine) [2].

Intermediate Application
Supporting evidence
Antipsychotic agent synthesis intermediate
Comparator: 1-benzylpiperazine (CNS stimulant)
Divergent application domain from simpler piperazines.
Patent-defined synthetic route; regulatory context differs.
Pharmaceutical intermediate Antipsychotic synthesis Psychoactive drug discovery

Optimal Application Scenarios


PROTAC and Bifunctional Degrader Synthesis

The free NH group on the piperidine ring enables direct conjugation to carboxylic acid-containing linker moieties or E3 ligase ligands via amide bond formation, without requiring a deprotection step . This positions the monohydrochloride salt as a convenient starting material for PROTAC (Proteolysis Targeting Chimera) design, where a bifunctional molecule connects a target-binding moiety to an E3 ligase recruiter. The intermediate LogP (2.337) of this salt form provides a balanced starting hydrophobicity for such conjugates compared to the more lipophilic dihydrochloride (LogP 3.139) [1].

Sigma Receptor SAR Reference Standard

Given the well-characterized sigma receptor affinity of structurally related 1-aralkyl-4-benzylpiperazine derivatives, this compound—with its specific 4-piperidinyl regiochemistry and unsubstituted piperidine NH—may serve as a reference standard or control in structure-activity relationship (SAR) campaigns exploring dual piperazine-piperidine sigma ligands . The regiochemical integrity (4-piperidinyl vs. 3-piperidinyl) is critical, as positional isomerism can shift receptor subtype selectivity by an order of magnitude in this chemotype .

Antipsychotic Lead Optimization Intermediate

Patent US20070054917 and vendor documentation identify this chemotype as relevant to the synthesis of antipsychotic agents targeting neurological and psychiatric disorders [1]. The monohydrochloride salt facilitates precise stoichiometric control in multi-step synthetic sequences, while its lower counterion mass (vs. dihydrochloride) reduces the mass of waste salts generated during workup of subsequent reactions .

In Vitro Assay Preparation with Optimized Solubility

The intermediate LogP value of 2.337 for the monohydrochloride , compared to the higher LogP of 3.139 for the dihydrochloride [1], suggests a comparatively lower propensity for non-specific binding to assay plasticware and a potentially more favorable aqueous solubility profile. This property is relevant when selecting a salt form for biological screening campaigns where compound loss due to adsorption or precipitation can confound dose-response measurements.

Application
Selection Property
Validation Focus
PROTAC bifunctional degrader synthesis
Free piperidine NH for direct conjugation
Amide coupling efficiency and linker attachment
Sigma receptor SAR reference standard
4-piperidinyl regiochemistry
Receptor subtype selectivity profiling
CNS lead compound synthesis
Salt stoichiometry for precise synthesis
Multi-step synthesis reproducibility
In vitro assay preparation
Intermediate LogP balance
Aqueous solubility and non-specific binding assessment
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